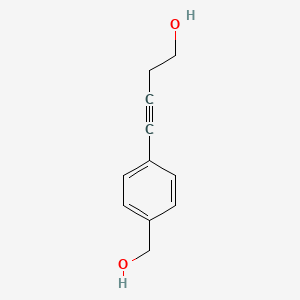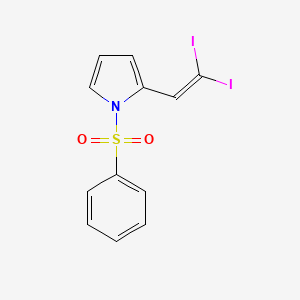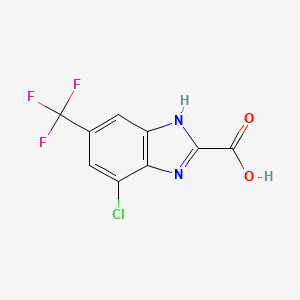
4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of cyclohexanone with phenylhydrazine, followed by cyclization. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the pyrazolone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolone ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized pyrazolones with various substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application, but common targets include cyclooxygenase enzymes in the case of its anti-inflammatory effects.
相似化合物的比较
4-Methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl group instead of a cyclohexylmethylidene group.
4-(Cyclohexylmethylidene)-5-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methyl-substituted phenyl ring.
Uniqueness: The presence of the cyclohexylmethylidene group in 4-(Cyclohexylmethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other pyrazolones and can lead to different pharmacological profiles.
属性
CAS 编号 |
834898-66-7 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC 名称 |
4-(cyclohexylmethylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H18N2O/c19-16-14(11-12-7-3-1-4-8-12)15(17-18-16)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,19) |
InChI 键 |
GCYPOXMUJOYMRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C=C2C(=NNC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)


![4-[(2R)-2-Ethoxy-2-phenylethyl]-3,4-dimethylcyclohex-2-en-1-one](/img/structure/B14205000.png)


![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)

![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)

![N-[(1R)-1-Phenylethyl]nitrous amide](/img/structure/B14205053.png)
